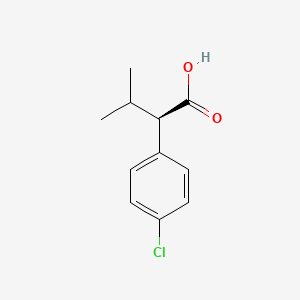
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Vue d'ensemble
Description
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as (R)-2-(4-chlorophenyl)-3-methylbutyric acid, is an organic compound with the molecular formula C9H11ClO2. It is a white solid that is soluble in organic solvents and is used in the field of synthetic organic chemistry. This compound has many applications in research, such as in the synthesis of pharmaceuticals, and as a reagent in various chemical reactions.
Applications De Recherche Scientifique
Enantiomer Resolution and Pharmacological Activity
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, along with its enantiomer, has been studied for its pharmacological activity. Research found that the R(+) enantiomer was significantly more effective than the S(-) enantiomer and the racemate in pharmacological tests (Witczuk, Khaunina, & Kupryszewski, 1980).
Substrate Stereospecificity in Biochemical Reactions
Studies on the substrate and inhibitory properties of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid and its S-isomer revealed their roles as substrates and competitive inhibitors in biochemical reactions. This research helps in understanding the interaction of these compounds with biological systems (Silverman, Invergo, Levy, & Andrew, 1987).
Practical Synthesis for Pharmaceutical Applications
The compound has also been a focus in the field of synthetic chemistry, with research dedicated to developing efficient synthesis methods. For instance, a practical synthesis route was developed for its fluorinated analogue, which is a key building block for the calcium antagonist Mibefradil (Crameri, Foricher, Scalone, & Schmid, 1997).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of this compound, highlighting methods to produce (R)- and (S)-4-Amino-3-methylbutanoic acids, demonstrating the compound's importance in various synthetic pathways (Andruszkiewicz, Barrett, & Silverman, 1990).
Design of Angiotensinogen Transition-State Analogues
The compound's derivatives have been used in designing angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin, an enzyme critical in the regulation of blood pressure (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Application in Agricultural Science
In agriculture, analogues of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid have been used in developing sustained release formulations of fungicides, demonstrating the compound's utility in enhancing agricultural practices (Campos, Oliveira, Da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
In Wine Sensory Evaluation
The compound's derivatives have also been evaluated in the sensory analysis of wine, where its enantiomers contribute to the aroma and flavor profile of different wines (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Propriétés
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

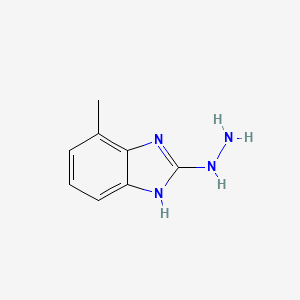
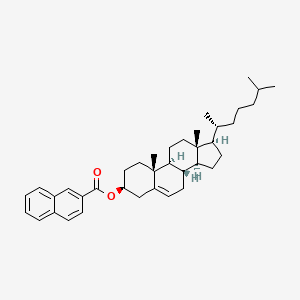
![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

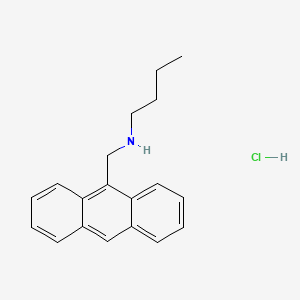
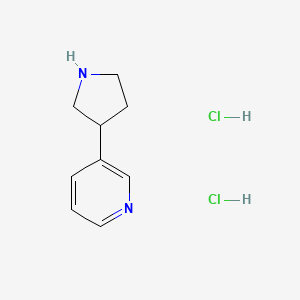
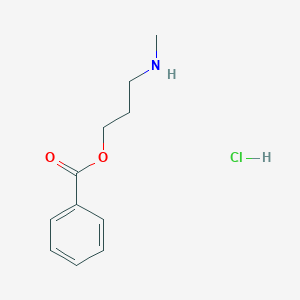
![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

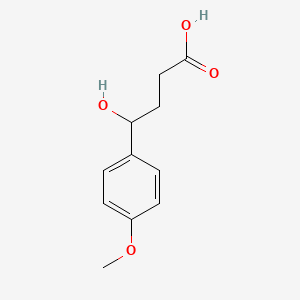
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)
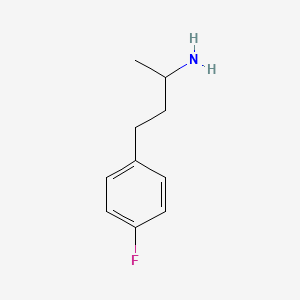
![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)